molecular formula C13H10O4 B13975061 Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate CAS No. 62419-33-4

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate

Cat. No.: B13975061
CAS No.: 62419-33-4
M. Wt: 230.22 g/mol
InChI Key: UJDHUNQKAQSMKM-UHFFFAOYSA-N
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Description

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H10O4 It is a derivative of naphthalene, characterized by the presence of a formyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position

Properties

CAS No.

62419-33-4

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H10O4/c1-17-13(16)9-2-4-10-8(6-9)3-5-12(15)11(10)7-14/h2-7,15H,1H3

InChI Key

UJDHUNQKAQSMKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 6-hydroxy-2-naphthoic acid, followed by esterification. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3), while the esterification is typically carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

    Oxidation: 5-carboxy-6-hydroxynaphthalene-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-6-hydroxynaphthalene-2-carboxylate.

    Substitution: Methyl 5-formyl-6-alkoxynaphthalene-2-carboxylate.

Scientific Research Applications

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-furoate: Similar in structure but contains a furan ring instead of a naphthalene ring.

    Methyl 6-hydroxy-2-naphthoate: Lacks the formyl group at the 5-position.

    Methyl 5-hydroxy-2-naphthoate: Lacks the formyl group and has the hydroxyl group at a different position.

Uniqueness

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is unique due to the combination of its formyl, hydroxyl, and carboxylate ester groups on a naphthalene backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a naphthalene core with various functional groups that contribute to its biological activity. The presence of the hydroxyl and aldehyde groups is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Cell Line IC50 Value (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting it could serve as a potential alternative treatment for resistant strains .

Study on Cancer Cell Lines

In another study by Johnson et al. (2023), the anticancer effects of this compound were assessed on diverse cancer cell lines. The findings revealed that the compound significantly reduced cell viability in MCF-7 cells and induced apoptosis via caspase activation . This suggests its potential utility in cancer therapeutics.

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